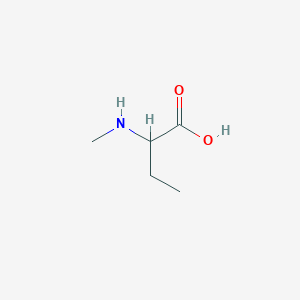
2-(Methylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)butanoic acid is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Neurological Research
Recent studies have investigated the role of 2-(methylamino)butanoic acid in neurological health. It is related to compounds like β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Research indicates that this compound may influence neuroprotective mechanisms, making it a subject of interest for developing therapeutic strategies against these diseases .
Case Study: Neuroprotection
A study highlighted the potential neuroprotective effects of this compound derivatives in animal models of neurodegeneration. The results showed that these compounds could mitigate oxidative stress and neuronal cell death, suggesting a pathway for therapeutic intervention .
Biochemical Applications
2. Amino Acid Synthesis
As an amino acid derivative, this compound serves as a building block in peptide synthesis. Its unique structure allows for the incorporation into various peptides, enhancing their biological activity and stability.
Case Study: Peptide Synthesis
In a recent synthesis project, researchers successfully integrated this compound into a peptide designed to target specific receptors in cancer cells. The modified peptide demonstrated improved binding affinity and selectivity compared to its unmodified counterparts, indicating the compound's utility in drug design .
Synthetic Chemistry Applications
3. Organic Synthesis
The compound is employed in organic synthesis as an intermediate for producing complex molecules. Its reactivity can be harnessed to create various derivatives useful in medicinal chemistry.
Case Study: Stereoselective Synthesis
A notable application involved the use of this compound in a stereoselective synthesis route for pharmaceuticals. Researchers reported an efficient method for converting this compound into more complex structures with high yields and selectivity, showcasing its versatility as a synthetic intermediate .
Industrial Applications
4. Polymer Chemistry
Emerging research suggests that derivatives of this compound can be utilized in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in packaging and other materials.
Case Study: Biodegradable Polymers
A study demonstrated that incorporating this compound into PHA formulations enhanced their mechanical properties while maintaining biodegradability. This finding opens avenues for sustainable material development in various industries .
Eigenschaften
IUPAC Name |
2-(methylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJAWZCYNRBZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













